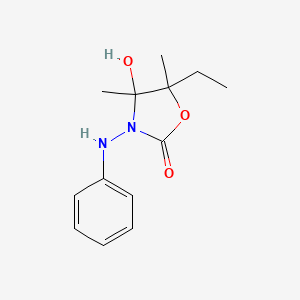
2-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-one
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-one, commonly known as BDHQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDHQ is a quinazoline derivative that exhibits a unique chemical structure, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of BDHQ is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. BDHQ has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are enzymes involved in the production of inflammatory mediators. BDHQ also modulates the activity of N-methyl-D-aspartate receptors, which are involved in synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
BDHQ has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. BDHQ also exhibits antioxidant properties and protects against oxidative stress-induced damage. Additionally, BDHQ has been shown to improve cognitive function and protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BDHQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. BDHQ also exhibits low toxicity and is well-tolerated in animal studies. However, BDHQ has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, BDHQ exhibits poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BDHQ. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This will enable the development of more specific and effective drugs based on BDHQ. Second, studies are needed to evaluate the safety and efficacy of BDHQ in human clinical trials. Finally, the potential of BDHQ for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, should be explored further.
Applications De Recherche Scientifique
BDHQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. BDHQ has also been shown to modulate the activity of several enzymes and receptors, such as cyclooxygenase-2, lipoxygenase, and N-methyl-D-aspartate receptors. These properties make BDHQ a promising candidate for the development of drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-14-9-15(2)11-17(10-14)25-22(16-7-8-20-21(12-16)28-13-27-20)24-19-6-4-3-5-18(19)23(25)26/h3-12,22,24H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAWHMMPHLFONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-5-(5-bromo-2-furyl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290719.png)
![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B4290742.png)
![N,N,N',N',N'',N'',N''',N'''-octamethyl-1,11-bis(trifluoromethyl)-21-oxahexacyclo[9.9.1.1~2,6~.1~12,16~.0~10,23~.0~20,22~]tricosa-2(23),3,5,7,9,12,14,16(22),17,19-decaene-5,7,15,17-tetramine](/img/structure/B4290746.png)
![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4290753.png)

![dimethyl 5-({[3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4290757.png)
![2-[2-(diphenylphosphoryl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B4290767.png)
![3-bromo-N-(sec-butyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290773.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4290783.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4290791.png)
![N-[4-[4-(dimethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4290800.png)
![(4-chlorophenyl)[(2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]amine](/img/structure/B4290802.png)


